molecular formula C20H35NO14 B1352391 Validamycin B CAS No. 102583-47-1

Validamycin B

Cat. No.: B1352391
CAS No.: 102583-47-1
M. Wt: 513.5 g/mol
InChI Key: QYKWCMVFBWGYRE-IVFZNUECSA-N
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Description

The compound “Validamycin B” is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclohexyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The starting materials are often simple sugars or cyclohexane derivatives, which undergo a series of transformations to yield the final product.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as enzymatic synthesis, chemoenzymatic methods, or total synthesis using organic chemistry principles. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Antifungal Properties

Validamycin B has been extensively studied for its antifungal properties, particularly against phytopathogenic fungi. It has been shown to inhibit the growth of fungi responsible for diseases such as rice sheath blight. The compound operates by disrupting the synthesis of trehalose, a crucial sugar that many fungi utilize for energy and structural integrity.

Insecticidal Applications

Recent studies have highlighted the potential of this compound as an insecticide, particularly against pests like Bactrocera dorsalis (the oriental fruit fly). Research indicates that this compound can significantly impact insect physiology by inhibiting trehalose metabolism and chitin synthesis.

Case Study: Bactrocera dorsalis

  • Experimental Design : Larvae were injected with varying concentrations of this compound (5 μg/μL and 10 μg/μL) to assess mortality rates and developmental deformities .
  • Findings : The results demonstrated a significant increase in larval mortality and pupal deformities at higher concentrations. This compound effectively inhibited trehalase activity, leading to increased trehalose levels while decreasing glucose production. Additionally, the expression of genes involved in chitin synthesis was downregulated, indicating that this compound disrupts multiple metabolic pathways in these insects .

Potential in Integrated Pest Management

The dual action of this compound as both an antifungal and an insecticidal agent positions it as a valuable component in integrated pest management strategies. Its low toxicity to non-target organisms makes it an environmentally friendly alternative to conventional pesticides.

Advantages

  • Environmental Safety : this compound is considered less harmful to beneficial insects and the environment compared to synthetic pesticides.
  • Resistance Management : The unique mechanism of action may help manage resistance development in target pest populations.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other common antifungal agents:

CompoundTarget OrganismMechanism of ActionEfficacy Level
This compoundPhytopathogenic fungiInhibition of trehalase and chitinHigh
AcarboseIntestinal α-glucosidaseInhibition of carbohydrate absorptionModerate
Azole fungicidesVarious fungiDisruption of ergosterol synthesisHigh

Future Research Directions

Despite promising results, further research is needed to fully understand the breadth of applications for this compound:

  • Field Trials : Conducting extensive field trials to evaluate efficacy against various pests under different environmental conditions.
  • Molecular Studies : Investigating the molecular interactions between this compound and target enzymes at a deeper level could reveal additional applications or enhance its efficacy.
  • Combination Treatments : Exploring synergistic effects when combined with other biopesticides or fungicides may improve pest control strategies.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-(hydroxymethyl)oxane-3,4,5-triol: A simpler analog with fewer hydroxyl groups.

    (1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)cyclohexane: Another cyclohexane derivative with similar functional groups.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple hydroxyl groups with a cyclohexyl backbone

Biological Activity

Validamycin B is a naturally occurring compound produced by the actinomycete Streptomyces hygroscopicus. It is primarily recognized for its antifungal properties, particularly in agricultural applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound primarily functions as a competitive inhibitor of trehalase , an enzyme responsible for the hydrolysis of trehalose into glucose. By inhibiting trehalase, this compound disrupts the metabolism of trehalose, leading to an accumulation of this sugar and a decrease in glucose levels within organisms. This mechanism is particularly significant in various pests and pathogens.

Key Findings:

  • Trehalase Inhibition : Studies have shown that this compound effectively inhibits trehalase activity in Bactrocera dorsalis, resulting in reduced glucose levels and increased trehalose accumulation .
  • Chitin Biosynthesis : The compound also affects chitin biosynthesis pathways, which are crucial for the structural integrity of fungal cell walls and insect exoskeletons. This compound has been shown to down-regulate genes involved in chitin synthesis, thereby impairing growth and development .

Biological Effects

The biological activity of this compound extends beyond its antifungal properties, influencing various biological processes in different organisms.

1. Insecticidal Activity

This compound has demonstrated significant insecticidal effects against larvae of Bactrocera dorsalis. Injection of the compound resulted in increased mortality rates and malformations in pupae, particularly at higher doses (10 μg/μL) where larval mortality reached notable levels .

2. Antifungal Properties

In agricultural contexts, this compound is utilized to combat sheath blight disease in rice caused by Rhizoctonia solani. Its efficacy has been documented in multiple studies, showing a reduction in disease severity when applied to infected plants .

Case Study 1: Efficacy Against Bactrocera dorsalis

In a controlled study, larvae injected with this compound showed a significant decrease in trehalase activity over 24 to 48 hours post-injection. The research indicated that higher concentrations of Validamycin led to greater inhibition of trehalase and subsequent physiological changes, including increased larval mortality and pupal deformities .

Case Study 2: Agricultural Application

Field trials assessing the impact of this compound on rice crops revealed its effectiveness against sheath blight. The application resulted in lower disease incidence compared to untreated controls, highlighting its potential as a biopesticide in sustainable agriculture .

Data Tables

Parameter Control Group This compound (5 μg/μL) This compound (10 μg/μL)
Trehalase Activity (% Inhibition)0%30%50%
Larval Mortality (%)10%40%70%
Pupal Deformity (%)5%20%60%

Properties

IUPAC Name

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKWCMVFBWGYRE-IVFZNUECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@@H]([C@H]([C@@H]([C@@H]1N[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)CO)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907774
Record name 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102583-47-1
Record name Validamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102583471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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